molecular formula C13H22O B14541851 4-(Butoxymethyl)-4-methylhepta-1,2,6-triene CAS No. 61753-49-9

4-(Butoxymethyl)-4-methylhepta-1,2,6-triene

Cat. No.: B14541851
CAS No.: 61753-49-9
M. Wt: 194.31 g/mol
InChI Key: LAQUPSJNAUUXKF-UHFFFAOYSA-N
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Description

4-(Butoxymethyl)-4-methylhepta-1,2,6-triene is an organic compound with a complex structure that includes a butoxymethyl group, a methyl group, and a hepta-1,2,6-triene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Butoxymethyl)-4-methylhepta-1,2,6-triene typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a hepta-1,2,6-triene derivative with a butoxymethyl group under controlled conditions. The reaction conditions often include the use of a strong base, such as sodium hydride, and an appropriate solvent like tetrahydrofuran (THF) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or chromatography to isolate the desired compound from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

4-(Butoxymethyl)-4-methylhepta-1,2,6-triene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or alcohols.

    Reduction: Reduction reactions can convert the triene structure into more saturated hydrocarbons.

    Substitution: The butoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or lithium aluminum hydride (LiAlH₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or diols, while reduction can produce alkanes or alkenes.

Scientific Research Applications

4-(Butoxymethyl)-4-methylhepta-1,2,6-triene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-(Butoxymethyl)-4-methylhepta-1,2,6-triene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Butoxymethyl)-2-methoxyphenol: This compound shares the butoxymethyl group but has a different core structure.

    2-(Butoxymethyl)-1-[N-(4-methylbenzenesulfonyl) (4-methylphenoxy) imidoyl] aziridine: Another compound with a butoxymethyl group, but with an aziridine ring.

Uniqueness

4-(Butoxymethyl)-4-methylhepta-1,2,6-triene is unique due to its triene backbone, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in multiple fields of research make it a valuable compound for scientific exploration.

Properties

CAS No.

61753-49-9

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

InChI

InChI=1S/C13H22O/c1-5-8-11-14-12-13(4,9-6-2)10-7-3/h6,10H,2-3,5,8-9,11-12H2,1,4H3

InChI Key

LAQUPSJNAUUXKF-UHFFFAOYSA-N

Canonical SMILES

CCCCOCC(C)(CC=C)C=C=C

Origin of Product

United States

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